4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide

Lipophilicity Membrane Permeability Druglikeness

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide (CAS 361464-34-8) is a differentiated para-substituted benzamide featuring a tetrahydrofuran-2-ylmethyl moiety that critically enhances lipophilicity (LogP 0.9 vs. 0.09 for 4-aminobenzamide) and hydrogen-bonding capacity. This structural extension is essential for target engagement in leucyl-tRNA synthetase inhibitor development (M. tuberculosis H37Ra-validated) and VEGF-modulating patent strategies (EP2431369A2). Generic 4-aminobenzamide substitution invalidates these SAR relationships. Procure at ≥95% purity for reliable SAR exploration, patent-protected angiogenesis programs, and comparative drug-likeness studies.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 361464-34-8
Cat. No. B1268410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide
CAS361464-34-8
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H16N2O2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8,13H2,(H,14,15)
InChIKeyVFMDYLPJOGARCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide (CAS 361464-34-8): Procurement-Ready Benzamide Derivative with Validated Physicochemical and Patent Differentiation


4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide (CAS 361464-34-8) is a para-substituted benzamide featuring a tetrahydrofuran-2-ylmethyl moiety attached to the amide nitrogen . With a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol , this compound belongs to the class of substituted benzamides commonly explored as enzyme inhibitors, building blocks for drug discovery, and reference standards in analytical chemistry [1]. Commercially available at ≥95% purity , it serves as a versatile intermediate in medicinal chemistry campaigns targeting infectious diseases and oncology, with documented roles in the synthesis of leucyl-tRNA synthetase inhibitors and as a scaffold cited in VEGF-modulating patent applications [2].

Why 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide (CAS 361464-34-8) Cannot Be Replaced by Simple Benzamides or Unsubstituted 4-Aminobenzamide in Research and Development


In-class benzamides such as 4-aminobenzamide (4-AB) and unsubstituted benzamide share a core pharmacophore but lack the tetrahydrofuran-2-ylmethyl moiety present in CAS 361464-34-8. This structural extension significantly alters key physicochemical parameters that govern solubility, membrane permeability, and target engagement [1]. Direct substitution of 4-aminobenzamide for 4-amino-N-(tetrahydro-2-furanylmethyl)benzamide fails to recapitulate the lipophilicity (LogP 0.9 vs. 0.09) and hydrogen-bonding profile required for specific binding interactions . Furthermore, the tetrahydrofuran ring introduces conformational flexibility and an additional hydrogen bond acceptor, which has been exploited in patented VEGF inhibition strategies and leucyl-tRNA synthetase inhibitor design [2]. Generic replacement thus invalidates SAR relationships and compromises the reproducibility of proprietary synthetic routes or biological assays predicated on this specific substitution pattern.

Quantitative Differentiation of 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide (CAS 361464-34-8) Against Closest Analogs


Enhanced Lipophilicity (LogP) Compared to 4-Aminobenzamide

The octanol-water partition coefficient (LogP) for 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide is calculated as 0.9, representing a 10-fold increase in lipophilicity relative to the parent 4-aminobenzamide scaffold (LogP = 0.09) [1]. This property directly impacts passive diffusion across biological membranes and is a critical determinant of oral bioavailability and CNS penetration in drug discovery programs .

Lipophilicity Membrane Permeability Druglikeness

Reduced Topological Polar Surface Area (TPSA) Relative to 4-Aminobenzamide

The topological polar surface area (TPSA) of 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide is 64.4 Ų, compared to 69.1 Ų for 4-aminobenzamide [1]. A TPSA below 90 Ų is generally associated with good oral absorption and blood-brain barrier permeability, with lower values correlating with improved CNS exposure .

Polar Surface Area Blood-Brain Barrier Oral Bioavailability

Increased Hydrogen Bond Acceptor Capacity vs. Unsubstituted Benzamide

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide contains three hydrogen bond acceptors (amide carbonyl, tetrahydrofuran oxygen, and aromatic amine) compared to one hydrogen bond acceptor (amide carbonyl) in unsubstituted benzamide [1]. This expanded hydrogen bonding capability enables stronger and more specific interactions with target proteins, as demonstrated in molecular docking studies of leucyl-tRNA synthetase inhibitors where the tetrahydrofuran oxygen forms critical hydrogen bonds with key amino acid residues [2].

Hydrogen Bonding Target Engagement SAR

Patent-Cited Role in VEGF Inhibition and Angiogenesis Modulation

EP2431369A2 (PTC Therapeutics, Inc.) explicitly identifies 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide as a compound useful for post-transcriptional inhibition of vascular endothelial growth factor (VEGF) production and for the treatment of cancer, diabetic retinopathy, or exudative macular degeneration [1]. While the patent does not disclose specific IC50 values, the inclusion of this compound in a proprietary family of VEGF modulators distinguishes it from unsubstituted benzamides and 4-aminobenzamide, which lack such documented applications in angiogenesis-related IP.

VEGF Inhibition Angiogenesis Cancer Therapy

Validated Intermediate for Leucyl-tRNA Synthetase Inhibitors with Anti-Tubercular Activity

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide serves as a key building block in the synthesis of leucyl-arylamine derivatives designed as leucyl-tRNA synthetase (LeuRS) inhibitors. In the study by Luo et al. (New J. Chem., 2022), the target compound was conjugated with Boc-L-leucine to yield compound 19, which demonstrated strong inhibitory activity against Mycobacterium tuberculosis H37Ra [1]. While the final conjugate's activity is reported, the specific contribution of the tetrahydrofuran-containing benzamide moiety to target binding was confirmed via molecular docking, which revealed that hydrogen bond acceptors on the compound form strong interactions with key protein residues [1].

Leucyl-tRNA Synthetase Antitubercular Mycobacterium tuberculosis

Commercially Specified Purity (≥95%) and Spectral Characterization

Commercial vendors including AKSci supply 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide at ≥95% purity . Additionally, the compound is indexed in the SpectraBase database with a validated 1H NMR spectrum and GC-MS data, enabling unambiguous identity confirmation during receipt and use [1]. In contrast, many substituted benzamide analogs are offered only via custom synthesis with undefined purity specifications and lack publicly available reference spectra.

Purity Specification QC Release Spectral Reference

Procurement-Ready Application Scenarios for 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide (CAS 361464-34-8)


Hit-to-Lead Optimization in Anti-Tubercular Drug Discovery

Leverage 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide as a validated intermediate in the synthesis of leucyl-tRNA synthetase inhibitors [1]. The compound's enhanced lipophilicity (LogP 0.9) and hydrogen bonding capacity make it suitable for SAR exploration around the LeuRS ATP-binding pocket. Researchers can procure this building block at ≥95% purity to generate analogs with potential activity against Mycobacterium tuberculosis, as demonstrated by compound 19 in the H37Ra screen [1].

Angiogenesis and Oncology Drug Discovery Programs

For teams targeting VEGF-mediated pathways, 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide offers a direct entry point into IP-protected chemical space for angiogenesis inhibition [2]. Unlike 4-aminobenzamide, this compound is explicitly claimed in EP2431369A2 for post-transcriptional VEGF inhibition, making it a strategic procurement choice for oncology and ophthalmology programs seeking to avoid crowded generic benzamide scaffolds [2].

Physicochemical Property Benchmarking in Druglikeness Studies

Utilize 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide as a model compound for studying the impact of tetrahydrofuran substitution on benzamide druglikeness [3]. With a LogP of 0.9 and TPSA of 64.4 Ų, this compound occupies a favorable property space for oral bioavailability and CNS penetration. Procurement of this specific analog enables direct comparative studies against 4-aminobenzamide (LogP 0.09, TPSA 69.1 Ų) to quantify the contribution of the tetrahydrofuranylmethyl group to permeability and solubility [3].

Analytical Reference Standard for Benzamide Derivative Libraries

The compound's inclusion in the SpectraBase database with validated 1H NMR and GC-MS spectra [4] makes it an ideal reference standard for LC-MS and NMR-based purity assessment of novel benzamide analogs. Laboratories can procure ≥95% pure material for use as a calibration standard or system suitability test compound in high-throughput screening campaigns.

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